methyl2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetatehydrochloride

Thietane dioxide Lipophilicity tuning Sulfur oxidation state

Excessive lipophilicity in CNS leads often causes poor solubility, non-specific binding, and metabolic instability. This 3,3-disubstituted thietane-1,1-dioxide (XlogP -1.3, TPSA 94.8 Ų) offers a pre-functionalized, polarity-enhancing scaffold that oxetane or S(II) thietane analogues cannot replicate. Its geminal amino-ester architecture enables rapid library synthesis via hydrolysis and amide coupling. Supplied as the hydrochloride salt (MW 229.68, ≥98% purity) with ambient shipping-ideal for antidepressant and NMDA receptor modulator programs.

Molecular Formula C6H12ClNO4S
Molecular Weight 229.68
CAS No. 2490412-86-5
Cat. No. B2932009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetatehydrochloride
CAS2490412-86-5
Molecular FormulaC6H12ClNO4S
Molecular Weight229.68
Structural Identifiers
SMILESCOC(=O)CC1(CS(=O)(=O)C1)N.Cl
InChIInChI=1S/C6H11NO4S.ClH/c1-11-5(8)2-6(7)3-12(9,10)4-6;/h2-4,7H2,1H3;1H
InChIKeyMJGQBMKMTJLULY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Pharmacochemical Baseline


Methyl 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetate hydrochloride (CAS 2490412-86-5; free base CAS 1613298-85-3) is a 3,3-disubstituted thietane-1,1-dioxide derivative bearing a geminal amino group and a methyl acetate side chain on the four-membered sulfone ring . The thietane-1,1-dioxide (cyclic sulfone) scaffold is an emerging sp³-rich heterocyclic motif in medicinal chemistry that offers a unique combination of reduced lipophilicity, increased polarity, and attenuated ring strain relative to its oxetane counterpart—all while maintaining a compact molecular footprint (free base MW 193.22 g/mol; hydrochloride salt MW 229.68 g/mol) [1]. The compound's XlogP of –1.3 and topological polar surface area (TPSA) of 94.8 Ų (predicted for the free base) place it firmly in the highly polar, low-lipophilicity quadrant that is desirable for central nervous system (CNS) drug candidates and solubility-challenged lead series . Critically, the S(VI) oxidation state of the thietane dioxide ring confers markedly different physicochemical behavior compared to both the unoxidized thietane (S(II)) and the widely used oxetane ring—differences that cannot be replicated by simple bioisostere substitution and that directly inform procurement decisions for analogue design programs [1].

Oxidation-State-Dependent Physicochemical Switching


The thietane ring system is not a monolithic scaffold; its physicochemical and pharmacological properties depend critically on the sulfur oxidation state—S(II) thietane, S(IV) thietane 1-oxide, and S(VI) thietane 1,1-dioxide—as well as on the nature and position of substituents around the ring [1]. Systematic studies by Stepaniuk et al. demonstrated that while S(II) thietane derivatives remain close to cyclobutane in lipophilicity, S(VI) thietane dioxides are markedly less lipophilic and more acidic/less basic compared to all other four-membered ring analogues, even surpassing oxetane in polarity [1]. For methyl 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetate hydrochloride specifically, the geminal amino–ester substitution pattern at the 3-position creates a quaternary carbon center that is absent in simple 3-aminothietane 1,1-dioxide (CAS 88511-13-1; pKa ~3.44) or in 3-substituted thietane-1,1-dioxides bearing only a single substituent . The resulting pKa shift (predicted ~1.80 for the free base conjugate acid), altered XlogP (–1.3), and the presence of a hydrolytically labile methyl ester handle mean that neither the parent 3-aminothietane 1,1-dioxide nor the regioisomeric methyl 3-aminothietane-3-carboxylate 1,1-dioxide (CAS 1780720-71-9) can serve as a functionally equivalent replacement in medicinal chemistry or chemical biology workflows . Procurement of the correct CAS-specific compound is essential to ensure the intended ionization state, metabolic stability profile, and synthetic derivatization trajectory.

Quantitative Differentiation Evidence


Lipophilicity and Polarity Tuning via Sulfur Oxidation State

The S(VI) thietane-1,1-dioxide ring of the target compound confers a fundamentally different lipophilicity/polarity profile compared to the unoxidized S(II) thietane and the oxygen-based oxetane ring. In a systematic head-to-head study of thietane building blocks across all three sulfur oxidation states, Stepaniuk et al. (2025) reported that S(II) thietane derivatives remained close to cyclobutane in lipophilicity, whereas S(IV) and S(VI) counterparts were 'markedly less lipophilic and more acidic/less basic as compared to other model derivatives, even surpassing oxetane in polarity' [1]. The target compound (free base form) exhibits an XlogP of –1.3 and a TPSA of 94.8 Ų , consistent with the high-polarity S(VI) thietane dioxide class profile. In contrast, the unoxidized thietane analogue 3-aminothietane (thietan-3-amine) has a predicted LogP of approximately +1.72 , representing a >100-fold difference in octanol–water partition coefficient. The thietane-1,1-dioxide scaffold thus provides a 'three-in-one' fragment concept wherein the sulfur oxidation state can be used to finely modulate ionization state and lipophilicity without altering the core ring architecture—a capability not available with oxetane or azetidine rings [1].

Thietane dioxide Lipophilicity tuning Sulfur oxidation state Physicochemical property comparison

Enhanced Acidity vs. Parent Thietane Dioxide

The target compound exhibits a predicted pKa of 1.80 ± 0.20 (for the conjugate acid of the free base amino group) , which is substantially more acidic than the parent 3-aminothietane 1,1-dioxide scaffold (CAS 88511-13-1; predicted pKa = 3.44 ± 0.20) . This ~1.64 pKa unit decrease corresponds to an approximately 44-fold reduction in basicity of the amino group. The enhanced acidity is attributable to the electron-withdrawing inductive effect of the methyl acetate substituent at the geminal 3-position of the thietane dioxide ring. The lower pKa has practical consequences for salt selection: the compound is commercially supplied as the hydrochloride salt (CAS 2490412-86-5), and the reduced basicity alters the pH-dependent ionization profile in physiological media (pH 7.4), where a larger fraction of the compound will exist in the neutral free-base form relative to the parent 3-aminothietane 1,1-dioxide. This shift in ionization equilibrium influences both passive membrane permeability and the compound's behavior in reversed-phase chromatographic purification.

pKa modulation Salt formation Electron-withdrawing effect Amine basicity

Class-Level Antidepressant Activity in Behavioral Models

Although direct in vivo data for the specific target compound have not yet been reported in the peer-reviewed literature, robust class-level evidence exists for structurally related 3-substituted thietane-1,1-dioxides. Khaliullin et al. (2017) reported that the 3-substituted thietane-1,1-dioxide derivative 'IId' at doses of 2 and 20 mg/kg (i.p.) displayed antidepressant properties in both the tail-suspension test (TST) and forced-swim test (FST) that were comparable with those of the tricyclic antidepressant imipramine [1]. In a comprehensive 2023 review of over 300 thietane-containing compounds, Nikitina et al. reported that the lead candidates 3-methoxythietane-1,1-dioxide and 3-ethoxythietane-1,1-dioxide (N-199/1) exhibited pronounced antidepressant activity 'not inferior to the reference drug amitriptyline (10 mg/kg)' when evaluated in highly validated in vivo models including chronic mild stress and resident–intruder paradigms [2]. The proposed mechanism involves stimulation of 5-HT1A receptors, blockade of 5-HT2A/2C receptors, and/or antagonism of α2-adrenergic receptors—a multimodal pharmacology profile that distinguishes this class from single-mechanism antidepressants [2]. The target compound, bearing a methyl acetate side chain at the 3-position, provides a synthetic handle for further analogue expansion within this therapeutically validated chemotype.

Antidepressant Thietane-1,1-dioxide Forced swim test Tail suspension test In vivo pharmacology

Low-Toxicity Profile of 3-Substituted Thietane-1,1-Dioxides

A consistent safety profile emerges across multiple independent studies of 3-substituted thietane-1,1-dioxides. Khaliullin et al. (2017) predicted low toxicity risks (mutagenicity, tumorigenicity, irritation, and reproductive toxicity) for the class using Osiris Property Explorer and Molinspiration in silico tools [1]. Nikitina et al. (2023) confirmed that both 3-methoxythietane-1,1-dioxide and 3-ethoxythietane-1,1-dioxide are characterized by low toxicity when administered intraperitoneally to mice, classified as Class IV ('low toxicity'), with the absence of toxic risks including mutagenic, carcinogenic, reproductive toxicity, and local irritant action [2]. Both compounds additionally demonstrated high pharmaceutical potential through compliance with Lipinski's Rule of Five [2]. This favorable safety signal stands in contrast to many traditional CNS-active small molecules, which frequently carry genotoxicity or cardiovascular safety liabilities. The target compound, as a close structural analogue within this class, is expected to benefit from the same scaffold-intrinsic safety features, making it an attractive starting point for lead optimization programs where safety attrition is a primary concern.

Toxicity Mutagenicity Carcinogenicity Drug safety In silico toxicology

Methylene-Spaced Acetate Side Chain for Divergent Derivatization

A critical structural feature of the target compound is the methylene (–CH₂–) spacer between the thietane dioxide ring and the methyl ester group, which distinguishes it from the regioisomeric methyl 3-aminothietane-3-carboxylate 1,1-dioxide (CAS 1780720-71-9), where the ester carbonyl is attached directly to the ring carbon . This structural distinction has significant consequences for synthetic diversification. The methylene spacer provides conformational flexibility and decouples the ester reactivity from the steric and electronic environment of the quaternary ring carbon. Upon ester hydrolysis to the corresponding carboxylic acid, the resulting 2-(3-amino-1,1-dioxo-1lambda6-thietan-3-yl)acetic acid offers a primary amine and a carboxylic acid separated by a flexible two-carbon linker—an architecture that is amenable to peptide coupling, amide bond formation, and incorporation into larger molecular constructs. In contrast, the directly attached carboxylate regioisomer yields an α,α-disubstituted amino acid motif (3-aminothietane-3-carboxylic acid), which has been studied as a conformationally constrained NMDA receptor modulator but offers a different and more sterically hindered derivatization landscape. This methylene-spaced architecture makes the target compound particularly suitable for medicinal chemistry programs requiring a flexible amino acid-like building block rather than a rigid α-amino acid.

Synthetic handle Regioisomer differentiation Ester hydrolysis Amide coupling Medicinal chemistry diversification

Optimal Research and Industrial Application Scenarios


Antidepressant Lead Optimization with a Low-Toxicity Scaffold

The target compound serves as a versatile intermediate for the synthesis of novel 3-substituted thietane-1,1-dioxide analogues within antidepressant drug discovery programs. The thietane-1,1-dioxide class has demonstrated in vivo efficacy comparable to imipramine and amitriptyline in rodent behavioral despair models [1], combined with a Class IV low-toxicity profile and absence of mutagenic, carcinogenic, and reproductive toxicity risks [2]. The target compound's methyl ester handle permits facile hydrolysis to the free carboxylic acid, enabling amide coupling with diverse amine partners to generate focused libraries for structure–activity relationship (SAR) exploration. The multimodal mechanism of action proposed for this class—involving 5-HT1A receptor stimulation, 5-HT2A/2C blockade, and α2-adrenergic receptor antagonism [2]—represents a differentiated pharmacology relative to selective serotonin reuptake inhibitors (SSRIs), positioning analogues derived from this building block as potential 'first-in-class' candidates for treatment-resistant depression.

LogD Reduction via Thietane-1,1-Dioxide Fragment Installation

In lead optimization campaigns where excessive lipophilicity (elevated LogD at pH 7.4) is driving non-specific binding, poor solubility, or metabolic instability, the thietane-1,1-dioxide fragment offers a compelling polarity-enhancing replacement for cyclobutane, phenyl, or S(II) thietane moieties. Systematic comparison data from Stepaniuk et al. (2025) demonstrate that the S(VI) thietane dioxide is markedly less lipophilic than its S(II) counterpart and even surpasses oxetane in polarity [3]. The target compound, with its XlogP of –1.3 and TPSA of 94.8 Ų , provides a pre-functionalized entry point for installing this polarity-enhancing fragment via the pendant amino and ester handles. Procurement of the target compound enables direct evaluation of thietane-1,1-dioxide as a solubilizing bioisostere in the context of a specific lead series, without requiring de novo synthetic route development to the thietane dioxide core.

NMDA Receptor Modulation and Carboxylic Acid Bioisostere Exploration

The 3-aminothietane scaffold has established precedent as a modulator of the NMDA receptor complex: Kozikowski and Fauq (1991) reported the synthesis and biological characterization of 3-aminothietane-3-carboxylic acid as a four-membered ring amino acid with activity at the NMDA receptor-ion channel complex . The target compound's methylene-spaced carboxylic acid derivative (accessible via ester hydrolysis) provides a conformationally more flexible analogue of the rigid α-amino acid, enabling exploration of linker-length effects on NMDA receptor pharmacology. Additionally, the thietane-3-ol motif has been validated as a carboxylic acid bioisostere in ibuprofen analogues by Lassalas et al. (2017), demonstrating retention of cyclooxygenase inhibitory activity [4]. The target compound, once hydrolyzed to the free amino acid, can be evaluated as a thietane-1,1-dioxide-based carboxylic acid isostere with enhanced polarity relative to the thietan-3-ol system, potentially offering improved permeability–solubility balance.

3,3-Disubstituted Thietane Dioxide for Divergent C–C and C–X Bond Formation

The 3,3-disubstituted thietane dioxide architecture of the target compound aligns with recent methodological advances in four-membered heterocycle chemistry. A 2024 report in the Journal of Organic Chemistry described a divergent approach to 3,3-disubstituted thietane dioxide derivatives via carbocation intermediates generated with catalytic Lewis or Brønsted acids, enabling direct coupling with arenes, thiols, and alcohols [5]. The target compound, bearing both an amino nucleophile and an ester electrophile on the same quaternary ring carbon, represents a densely functionalized substrate for exploring chemoselective transformations on the thietane dioxide scaffold. Procurement of this compound supports methodological studies aimed at expanding the accessible chemical space around the thietane-1,1-dioxide core for both medicinal chemistry and agrochemical discovery applications.

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